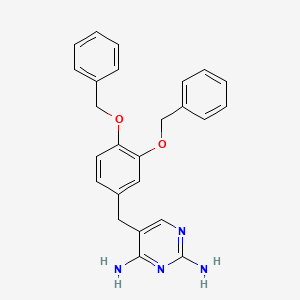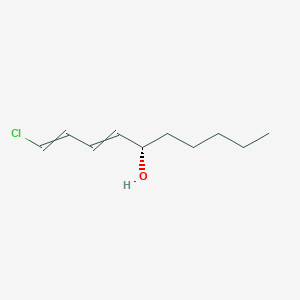
(5S)-1-chlorodeca-1,3-dien-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-1-chlorodeca-1,3-dien-5-ol is an organic compound characterized by the presence of a chlorine atom, a hydroxyl group, and conjugated double bonds within a ten-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-1-chlorodeca-1,3-dien-5-ol typically involves the chlorination of deca-1,3-diene followed by the introduction of a hydroxyl group at the fifth carbon. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and the hydroxylation step may be achieved using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(5S)-1-chlorodeca-1,3-dien-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation techniques.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-chlorodeca-1,3-dien-5-one or 1-chlorodeca-1,3-dien-5-al.
Reduction: Formation of 1-chlorodecane-5-ol.
Substitution: Formation of compounds like 1-azidodeca-1,3-dien-5-ol or 1-cyanodeca-1,3-dien-5-ol.
Aplicaciones Científicas De Investigación
(5S)-1-chlorodeca-1,3-dien-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5S)-1-chlorodeca-1,3-dien-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and hydroxyl group allows it to form hydrogen bonds and engage in electrostatic interactions, influencing its biological activity. The conjugated double bonds may also play a role in its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
(3S,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol: A compound with similar structural features but different functional groups.
5S,8S-germacra-1E,6E-dien-5-ol: Another sesquiterpene alcohol with a different carbon skeleton.
Uniqueness
(5S)-1-chlorodeca-1,3-dien-5-ol is unique due to its specific combination of a chlorine atom, hydroxyl group, and conjugated double bonds. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
193410-67-2 |
|---|---|
Fórmula molecular |
C10H17ClO |
Peso molecular |
188.69 g/mol |
Nombre IUPAC |
(5S)-1-chlorodeca-1,3-dien-5-ol |
InChI |
InChI=1S/C10H17ClO/c1-2-3-4-7-10(12)8-5-6-9-11/h5-6,8-10,12H,2-4,7H2,1H3/t10-/m0/s1 |
Clave InChI |
LXYYJYHDSAZMSO-JTQLQIEISA-N |
SMILES isomérico |
CCCCC[C@@H](C=CC=CCl)O |
SMILES canónico |
CCCCCC(C=CC=CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)
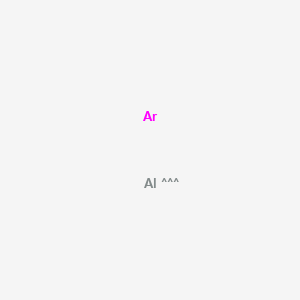
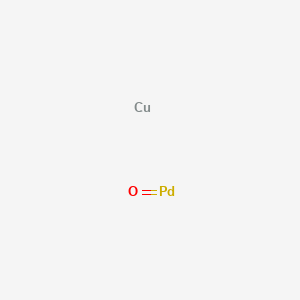

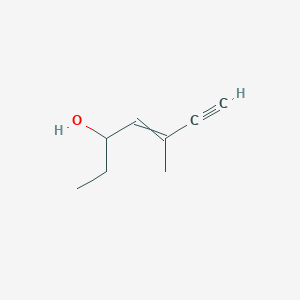
![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)

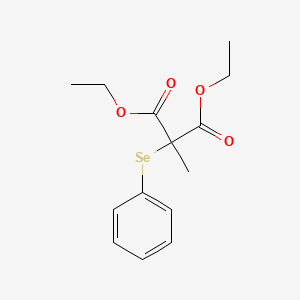
![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)
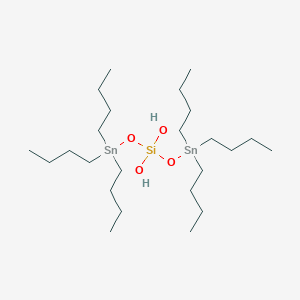
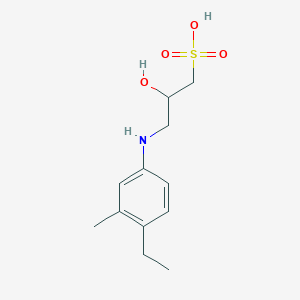
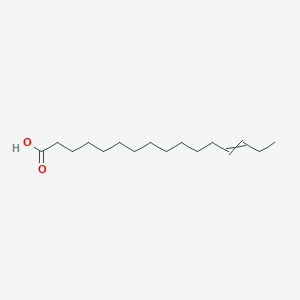
![(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]](/img/structure/B12563327.png)
